![molecular formula C12H14N2OS B2534223 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone CAS No. 2320381-36-8](/img/structure/B2534223.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone, commonly known as AT-121, is a novel compound that has attracted significant interest in recent years due to its potential therapeutic applications. AT-121 is a synthetic compound that was first developed in 2018 by researchers at the University of North Carolina at Chapel Hill and the University of California, San Francisco.
Mechanism of Action
AT-121 exerts its effects by binding to both the opioid and nociceptin receptors in the brain and spinal cord. The opioid receptor activation produces analgesia, while the nociceptin receptor activation counteracts the negative effects of opioid receptor activation, such as respiratory depression and addiction.
Biochemical and Physiological Effects:
Studies have shown that AT-121 has significant analgesic effects in animal models of pain. Additionally, AT-121 has been shown to produce antidepressant effects in animal models of depression. AT-121 has also been shown to have minimal side effects, such as sedation and impaired motor function, compared to traditional opioid analgesics.
Advantages and Limitations for Lab Experiments
The advantages of using AT-121 in laboratory experiments include its unique mechanism of action, its ability to produce analgesia without the risk of addiction or respiratory depression, and its potential for use in treating depression. The limitations of using AT-121 in laboratory experiments include its relatively new status as a compound, the limited availability of the compound, and the need for further research to fully understand its potential therapeutic applications.
Future Directions
For research on AT-121 include further investigation of its potential therapeutic applications, such as in the treatment of depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of AT-121 and to determine its safety and efficacy in humans. Finally, the development of new synthetic methods for the production of AT-121 may increase its availability and facilitate further research.
Synthesis Methods
The synthesis of AT-121 involves the coupling of two molecules, namely the opioid receptor agonist etorphine and the nociceptin receptor agonist nociceptin. The resulting compound has been shown to have both opioid and nociceptin receptor agonist activity, making it a unique and promising therapeutic agent.
Scientific Research Applications
AT-121 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that AT-121 has significant analgesic effects and can effectively relieve pain without the risk of addiction or respiratory depression associated with traditional opioid analgesics. Additionally, AT-121 has been shown to have antidepressant effects and may be effective in treating depression.
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-13-11(7-16-8)12(15)14-9-3-2-4-10(14)6-5-9/h2-3,7,9-10H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQHQNLHFJFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.